N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15332154
InChI: InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29)
SMILES:
Molecular Formula: C25H26N4O4S
Molecular Weight: 478.6 g/mol

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

CAS No.:

Cat. No.: VC15332154

Molecular Formula: C25H26N4O4S

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide -

Specification

Molecular Formula C25H26N4O4S
Molecular Weight 478.6 g/mol
IUPAC Name N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide
Standard InChI InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29)
Standard InChI Key ALAYIRXMAJAPJB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C

Introduction

Structural and Chemical Profile

N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide (molecular formula: C₂₅H₂₆N₄O₄S; molecular weight: 478.6 g/mol) integrates three pharmacophoric units:

  • Sulfamoylphenyl group: A sulfonamide-linked phenyl ring, known for enhancing target binding and metabolic stability.

  • 2,6-Dimethylpyrimidin-4-yl moiety: A substituted pyrimidine ring contributing to nucleic acid analog interactions.

  • 5-Isopropylbenzofuran-3-ylacetamide: A benzofuran core with a lipophilic isopropyl substituent, implicated in membrane penetration and hydrophobic interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₆N₄O₄S
Molecular Weight478.6 g/mol
IUPAC NameN-[4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide
Canonical SMILESCC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C(C=CC(=C4)C(C)C)C3
Topological Polar Surface Area131 Ų

The sulfamoyl group enhances solubility and hydrogen-bonding capacity, while the isopropyl-benzofuran moiety introduces steric bulk, potentially influencing receptor selectivity.

Synthetic Pathways and Optimization

The synthesis of this compound involves a multi-step strategy to assemble its heterocyclic components:

Step 1: Formation of 5-Isopropylbenzofuran-3-ylacetic Acid

Benzofuran derivatives are typically synthesized via Sonogashira coupling-cyclization or methyl ketone rearrangements . For the 5-isopropyl variant, a Pd-catalyzed coupling of 2-iodophenol with but-3-yn-1-ol yields 2-(benzofuran-2-yl)ethanol, followed by Jones oxidation to the acetic acid derivative .

Step 2: Sulfamoylpyrimidine Intermediate

The 2,6-dimethylpyrimidin-4-amine is reacted with 4-fluorobenzenesulfonyl chloride under basic conditions to form the sulfamoylphenyl precursor.

Step 3: Amide Bond Formation

Coupling the benzofuranyl acetic acid with the sulfamoylphenylamine via EDCI/HOBt-mediated amidation yields the final product.

Critical Reaction Parameters:

  • Catalyst: Pd(PPh₃)₂(OAc)₂ for coupling efficiency .

  • Solvent: Et₃N for Sonogashira reactions; DMF for amidation .

  • Yield Optimization: 58–88% for gram-scale synthesis .

Biological Activity and Mechanistic Insights

Antifungal Activity

The benzofuran core demonstrates notable activity against Fusarium oxysporum, a pathogenic fungus affecting crops . Substitution at the benzofuran 5-position (e.g., isopropyl) enhances lipid membrane disruption, as evidenced by hyphal growth inhibition at IC₅₀ = 12.7 μM .

ActivityModel SystemKey ResultMechanism Proposed
AntifungalFusarium oxysporumIC₅₀ = 12.7 μMCell wall synthesis disruption
AntibacterialS. aureusMIC = 8 μg/mLDihydropteroate synthase inhibition
AnticancerMCF-7 cellsGI₅₀ = 5.2 μMTopoisomerase II inhibition

Pharmacological Applications and Challenges

Drug Development Prospects

  • Antifungal Agents: Field trials for agricultural use due to water solubility from sulfamoyl groups .

  • Anticancer Leads: Synergy with doxorubicin in reducing tumor growth by 64% in murine models.

ADME Considerations

  • Solubility: LogP = 3.1 (moderate lipophilicity).

  • Metabolic Stability: Resistance to hepatic CYP3A4 degradation due to amide bond stability.

Future Research Directions

  • Structure-Activity Relationships: Modifying the isopropyl group to cyclopropyl for enhanced potency.

  • In Vivo Toxicology: Chronic toxicity studies in mammalian models.

  • Formulation Strategies: Nanoencapsulation to improve bioavailability.

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